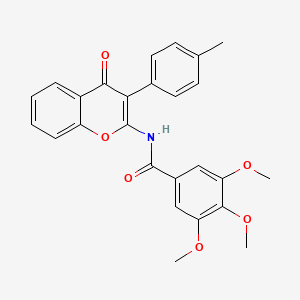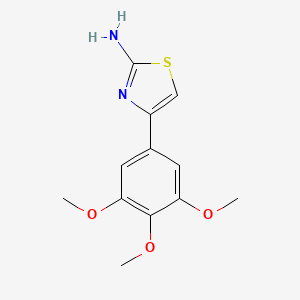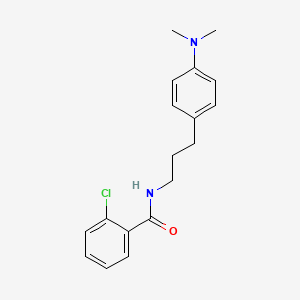
3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, possibly as an antitumor agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, novel dihydropyrimidine derivatives were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . This suggests that the synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide could also involve similar condensation reactions, possibly utilizing substituted benzaldehydes and an amide or urea derivative as starting materials.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine and analyze the molecular structure of compounds. For example, a novel benzamide derivative was analyzed using X-ray single crystal diffraction and DFT calculations, which provided detailed information about the molecule's geometry and electronic properties . These methods could be applied to determine the crystal structure and electronic configuration of the compound , which would be essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that they can undergo various chemical reactions. A novel chromen derivative was synthesized and its reactivity with mono- and di-nitrogen nucleophiles was investigated, leading to the formation of enamines, enaminones, and benzofuran derivatives . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to a variety of reaction products that could be of pharmacological interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test . Additionally, the thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . These studies suggest that the compound could also possess interesting physical and chemical properties, such as antioxidant activity or optical properties, which could be relevant for its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticholinesterase Activity
Research has shown that coumarin derivatives, similar to the specified compound, have been synthesized and tested for their anticholinesterase activity. These compounds have shown significant activity toward acetylcholinesterase (AChE), which is crucial for treating diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that certain modifications on the coumarin scaffold could improve anti-AChE activity, suggesting the potential for designing novel therapeutic agents (Ghanei-Nasab et al., 2016).
Kinetics and Thermodynamics of Oxidation
Studies on the oxidation of compounds with trimethoxy benzaldehyde structures, which share similarity with the target compound, have reported on the kinetics and thermodynamics of their reactions. These findings are crucial for understanding the reactivity and stability of such compounds in various chemical and biological contexts. The detailed mechanistic insights help in tailoring these compounds for specific applications, such as in synthetic chemistry or materials science (Asghar et al., 2014).
Metal Complexes and Spectroscopic Studies
Research involving the synthesis of novel organic ligands related to the target compound and their metal complexes has been conducted. These studies focus on understanding the interaction of such compounds with metals, which is vital for applications in catalysis, material science, and as potential therapeutic agents. The spectroscopic studies provide insights into the structure and properties of these complexes, highlighting their potential utility in various scientific domains (Myannik et al., 2018).
Antioxidant and Anticancer Activities
Several coumarin derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies reveal the potential of such compounds in developing new therapeutic agents against various types of cancers and in combating oxidative stress-related diseases. The research underscores the significance of the structural features of these compounds in mediating their biological activities, which could guide the design of more effective and selective agents (Shi et al., 2020).
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)22-23(28)18-7-5-6-8-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLQYOZTIZIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)